1-Bromoanthracene

Vue d'ensemble

Description

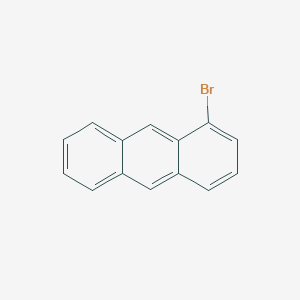

1-Bromoanthracene is an organic compound with the molecular formula C14H9Br . It is a brominated derivative of anthracene .

Molecular Structure Analysis

The molecular structure of 1-Bromoanthracene consists of a three-ring anthracene core with a bromine atom attached . The molecular weight is 257.13 Da .Chemical Reactions Analysis

1-Bromoanthracene has been studied for its photoreactivity. It undergoes photodimerization, a reaction where two molecules of 1-Bromoanthracene combine under the influence of light .Physical And Chemical Properties Analysis

1-Bromoanthracene is a solid substance . It has a density of 1.5±0.1 g/cm3 , a boiling point of 389.7±11.0 °C , and a melting point of 100 °C . It is slightly soluble in chloroform, DMSO, and methanol .Applications De Recherche Scientifique

Photoreactivity and Photodimerization

Anthracenes, including 1-Bromoanthracene, are being utilized more and more often in chemistry and materials sciences due to their unique rigid molecular structure and photoreactivity . In particular, photodimerization can be harnessed for the fabrication of novel photoresponsive materials . Photodimerization between the same anthracenes have been investigated and utilized in various fields .

Fabrication of Photoresponsive Materials

The photoreactivity of anthracenes, such as 1-Bromoanthracene, is used in the fabrication of photoresponsive materials . The photodimerization process can be controlled to create materials with specific properties .

Investigation of Photodimerization Processes

1-Bromoanthracene can be used in the investigation of photodimerization processes . By studying the photodimerization of different anthracenes under the same experimental conditions, a better understanding of these processes can be achieved .

Development of Mix-Anthracene-Based Materials

The study of photodimerization processes using 1-Bromoanthracene can facilitate the rational photofabrication of mix-anthracene-based materials . These materials are of crucial importance in the field of polymer and material sciences .

Synthesis of Anthracene-Based Derivatives

1-Bromoanthracene can be used in the synthesis of anthracene-based derivatives . These derivatives can be synthesized by the Suzuki/Sonogashira cross-coupling reactions .

Study of Photophysical Properties

1-Bromoanthracene can be used to study the influence of chromophore arrangement on the photophysical properties . This systematic study can lead to a better understanding of the photophysical properties of anthracene derivatives .

Safety and Hazards

Mécanisme D'action

Target of Action

1-Bromoanthracene is a brominated derivative of anthracene, a polycyclic aromatic hydrocarbon . The primary targets of 1-Bromoanthracene are organic chromophores . These chromophores play a crucial role in various fields, including organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators .

Mode of Action

1-Bromoanthracene interacts with its targets primarily through photophysical processes . Substituting anthracene at the 9- and 10-positions can drastically alter the probability of these transitions . For example, 9,10-dimethylanthracene has a fluorescence quantum yield of about 70%, a consequence of the high intersystem crossing rate and a triplet yield of approximately 70% .

Biochemical Pathways

Anthracene and its derivatives have been extensively studied in many fields, including material chemistry, thermochromic or photochromic fields, and organic light-emitting devices .

Pharmacokinetics

It’s known that bromoanthracenes have become increasingly important in the synthesis of anthracene derivatives .

Result of Action

The result of 1-Bromoanthracene’s action is primarily observed in its photophysical properties. For instance, when 9,10-dibromoanthracene was treated with bromine in CCl4 without a catalyst, 1,2,3,4,9,10-hexabromo-1,2,3,4-tetrahydro-anthracene was obtained in 95% yield in the absence of other stereoisomers or rearomatization products .

Action Environment

The action, efficacy, and stability of 1-Bromoanthracene can be influenced by various environmental factors. For instance, the photolysis of 1-Bromoanthracene can be affected by the solvent used, light intensity, and temperature .

Propriétés

IUPAC Name |

1-bromoanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br/c15-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWJLKOCNKJERQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90501490 | |

| Record name | 1-Bromoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromoanthracene | |

CAS RN |

7397-92-4 | |

| Record name | 1-Bromoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

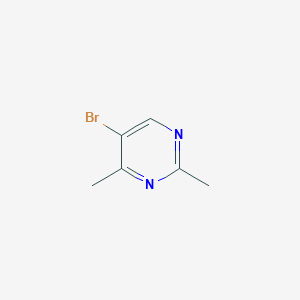

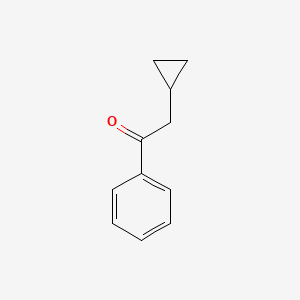

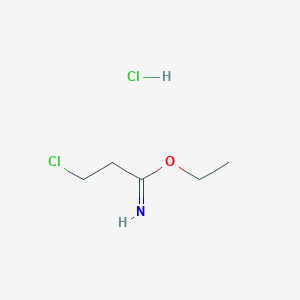

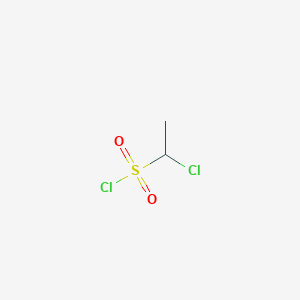

Feasible Synthetic Routes

Q & A

Q1: How is 1-bromoanthracene formed during the synthesis of anthracene oxides?

A: The study aimed to synthesize anthracene 2,3-oxide but encountered an unexpected outcome. Instead of forming the desired oxide, the dehydrobromination of 2-acetoxy-3,4-dibromo-1,2,3,4-tetrahydroanthracene yielded 1-bromoanthracene. [] This suggests that the reaction conditions favored the formation of the aromatic ring structure over the epoxide ring formation in this specific molecule.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.